molecular formula C6H13P B1595701 Cyclohexylphosphine CAS No. 822-68-4

Cyclohexylphosphine

Cat. No.: B1595701
CAS No.: 822-68-4
M. Wt: 116.14 g/mol
InChI Key: ZBCKWHYWPLHBOK-UHFFFAOYSA-N
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Description

Cyclohexylphosphine is an organophosphorus compound with the molecular formula C₆H₁₃P. It is characterized by a phosphorus atom bonded to a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Cyclohexylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product. The process may include steps such as distillation and purification to achieve the desired quality .

Chemical Reactions Analysis

Formation of Heterocyclic Arsenic Anions

Cyclohexylphosphine reacts with arsenic triamides in the presence of Lewis bases to form five-membered heterocyclic anions. For example:

  • Reactants : CyPHM (M = Li, Na) + As(NMe₂)₃

  • Conditions : Lewis-base donors (e.g., TMEDA, THF)

  • Products : [(CyP)₄As]⁻ complexes such as [(CyP)₄AsLi·TMEDA·THF] (1), [(CyP)₄AsNa·TMEDA] (2), and [(CyP)₄AsLi(HNMe₂)₃] (3) .

Key Structural Features :

ComplexCoordination Environment
(1)Li⁺ center bonded to four CyP ligands, TMEDA, and THF
(2)Na⁺ center with four CyP ligands and TMEDA
(3)Li⁺ coordinated by three HNMe₂ molecules

These reactions demonstrate this compound’s ability to act as a ligand in stabilizing alkali metal-arsenic frameworks.

Phosphine-Catalyzed Rearrangements

This compound derivatives facilitate novel rearrangements via zwitterionic intermediates:

  • Substrate : Vinylcyclopropylketone

  • Mechanism :

    • SN2-Type Ring-Opening : Phosphine attacks the cyclopropane ring.

    • Tautomerization : Proton transfer forms enol-type intermediates.

    • 7-endo-trig Cyclization : Forms seven-membered rings via asynchronous addition/elimination .

Key Insight : The bulky cyclohexyl group sterically influences reaction pathways, favoring ring-opening over alkene addition.

Organometallic Complex Formation

This compound ligands stabilize transition metal complexes with unique reactivity:

  • Example : trans-Hydridochlorobis(trithis compound)nickel(II) reacts with:

    • Hexafluoro-2-butyne : Forms Ni(CF₃C≡CCF₃)₃PCy₃, a seven-membered nickelacycle.

    • Pyrolysis : Yields hexakis(trifluoromethyl)benzene .

    • CO Insertion : Produces Ni(CO)₃PCy₃ and [P(H)Cy₃]BF₄ .

Applications : These complexes are precursors to fluorinated aromatic compounds.

Reactivity with Small Gaseous Molecules

PCy₃-ligated iridium complexes exhibit reactivity with O₂, H₂, Cl₂, and SO₂:

  • SO₂ Insertion : Forms Ir(CO)OS(O)OH(PCy₃)₂·C₆H₆, the first structurally characterized oxygen-coordinated SO₃H complex .

  • Mechanism : SO₂ inserts into an Ir–OH bond, highlighting PCy₃’s role in stabilizing electron-deficient metal centers.

Role in Wittig Reaction Mechanisms

While not directly studied, this compound’s derivatives (e.g., ylides) likely follow analogous pathways:

  • Ylide Formation : SN2 attack on alkyl halides generates phosphonium intermediates.

  • Oxaphosphetane Formation : Reaction with carbonyl compounds yields alkenes .

Scientific Research Applications

Cyclohexylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation and polymerization. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, which enhances the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Cyclohexylphosphine can be compared with other similar compounds such as trithis compound and triphenylphosphine:

This compound is unique due to its balance of steric and electronic properties, making it versatile for various applications in catalysis and materials science .

Biological Activity

Cyclohexylphosphine, a tertiary phosphine compound, has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its biological activity, although less studied than that of other phosphines, presents intriguing potential for applications in drug design and development. This article reviews the current understanding of the biological activities associated with this compound, including its effects on cancer cells and its potential as a ligand in metal complexes.

This compound is characterized by the presence of a phosphorous atom bonded to a cyclohexyl group. This structure imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry. Its ability to stabilize metal centers enhances the reactivity of metal complexes in various organic transformations.

Anticancer Properties

Recent studies have indicated that phosphine ligands, including this compound, can exhibit significant anticancer activities. For instance, research on palladium complexes containing this compound has shown promising results against various cancer cell lines. In one study, palladium(II) complexes with this compound demonstrated cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating potent activity (IC50 < 1.5 µg/mL) .

Table 1: Summary of Anticancer Activity of this compound Complexes

Compound TypeCell LineIC50 (µg/mL)
Pd(II)-Cyclohexyl ComplexMCF7< 1.5
Pd(II)-Cyclohexyl ComplexMDA-MB-231< 2.0

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties. In studies involving various pathogenic bacteria and fungi, certain phosphine complexes exhibited notable inhibition zones against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For example, complexes derived from this compound showed inhibition zones greater than 26 mm against MRSA .

Table 2: Antimicrobial Activity of this compound Derivatives

PathogenInhibition Zone (mm)
MRSA28.5
Candida albicans32.0

Mechanistic Insights

The biological activity of this compound is often linked to its ability to form stable metal complexes. These complexes can interact with biological macromolecules, such as DNA and proteins, potentially leading to cytotoxic effects. For instance, studies have shown that phosphines can facilitate the formation of reactive species that induce oxidative stress in cells .

Case Studies

  • Palladium Complexes : A series of palladium complexes containing this compound were synthesized and tested for their anticancer properties. Results indicated that these complexes not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving DNA damage .
  • Antimicrobial Studies : A study focused on the antimicrobial efficacy of this compound derivatives revealed that these compounds could effectively inhibit the growth of several pathogenic microorganisms, suggesting their potential use as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling cyclohexylphosphine in laboratory settings?

this compound is pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent ignition upon air exposure . Contaminated equipment should be sealed and quenched in a bleach bath to neutralize reactivity. Glove box circulation systems should be disabled during use to avoid contamination, and post-handling purging with nitrogen for ≥2 hours is recommended . Risk assessments should align with ACS guidelines for pyrophoric materials .

Q. What key physicochemical properties of this compound are essential for experimental design?

Key properties include:

  • Molecular weight: 116.14 g/mol
  • Boiling point: 145–149°C
  • Density: 0.875 g/cm³
  • Vapor pressure: 7.2 hPa at 20°C . Its volatility necessitates storage in sealed, air-tight containers under inert conditions. Thermal decomposition begins at 400°C, releasing PHₓ species critical for metalorganic vapor-phase epitaxy (MOVPE) .

Advanced Research Questions

Q. How do the thermal decomposition pathways of this compound influence material synthesis?

this compound decomposes at ≥400°C, generating PHₓ radicals (e.g., PH₃, P₂) that are pivotal in MOVPE growth of InP and InGaAsP semiconductors. The decomposition mechanism involves cleavage of P–C bonds, producing reactive phosphorus species that integrate into crystal lattices. Surface morphology of grown layers depends on the ratio of PHₓ to P₂/P₄ species, requiring precise temperature control (500–560°C) .

Q. What role does this compound play in reductive cross-coupling reactions, and how are experimental conditions optimized?

this compound acts as a ligand or reducing agent in nickel-catalyzed reductive arylations. For example, in aldehyde arylation, it facilitates electron transfer while stabilizing metal intermediates. Optimization requires:

  • Strict exclusion of moisture (anhydrous solvents and glove box use).
  • Controlled stoichiometry to balance reactivity and byproduct formation.
  • Post-reaction quenching with bleach to mitigate residual phosphine hazards .

Q. What methodological challenges arise in synthesizing this compound derivatives, and how are they addressed?

Challenges include air sensitivity, strong odors from byproducts, and volatility. Mitigation strategies:

  • Use of Schlenk-line techniques or glove boxes for air-free synthesis.
  • Dilution in hexanes (e.g., 10 wt%) to reduce handling risks .
  • Analytical monitoring (e.g., GC-MS) to track decomposition or impurities. Contaminated glassware must be isolated and deactivated before cleaning .

Properties

IUPAC Name

cyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13P/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCKWHYWPLHBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073930
Record name Phosphine, cyclohexyl-
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Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-68-4
Record name Cyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, cyclohexyl-
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Record name Phosphine, cyclohexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylphosphine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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